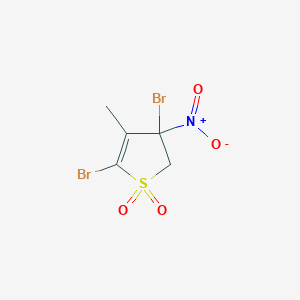
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene, 2,3-dihydro-5-methyl-
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
- 2,5-Dibromothiophene
Uniqueness
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
515114-49-5 |
|---|---|
Fórmula molecular |
C5H5Br2NO4S |
Peso molecular |
334.97 g/mol |
Nombre IUPAC |
3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3 |
Clave InChI |
RPEOZVROLGDDOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
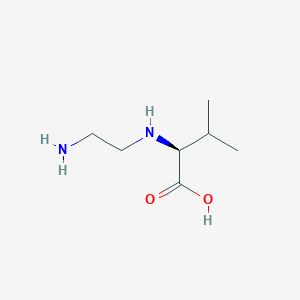
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)

![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
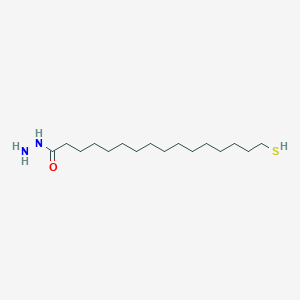
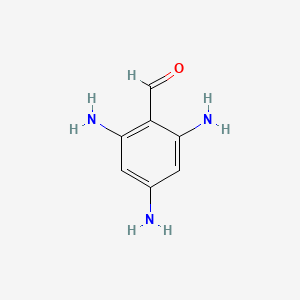

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
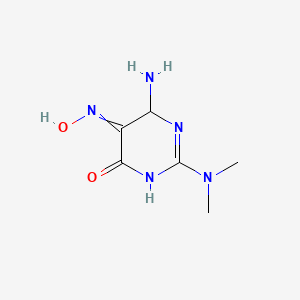
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
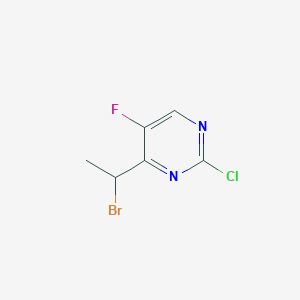
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
